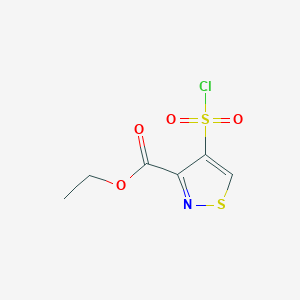

Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate

Description

Properties

Molecular Formula |

C6H6ClNO4S2 |

|---|---|

Molecular Weight |

255.7 g/mol |

IUPAC Name |

ethyl 4-chlorosulfonyl-1,2-thiazole-3-carboxylate |

InChI |

InChI=1S/C6H6ClNO4S2/c1-2-12-6(9)5-4(3-13-8-5)14(7,10)11/h3H,2H2,1H3 |

InChI Key |

YGXLFTAZVMQUOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NSC=C1S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The precursor, ethyl 1,2-thiazole-3-carboxylate, is usually synthesized via cyclization reactions involving α-haloketones and thiourea derivatives or by multi-step syntheses involving nitrile intermediates and thioacetamide cyclizations. For example, ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate is synthesized through:

- Reaction of substituted hydroxybenzaldehydes with hydroxylamine and sodium formate in refluxing formic acid to yield hydroxy-benzonitriles.

- Treatment with thioacetamide to form thiobenzamides.

- Cyclization with 2-chloroacetoacetic acid ethyl ester to form thiazole carboxylic acid esters.

- Alkylation and cyanation steps to introduce the desired substituents on the aromatic ring and thiazole core.

This multi-step synthesis provides highly pure thiazole carboxylate esters, which serve as substrates for subsequent chlorosulfonation.

The chlorosulfonylation reaction involves the introduction of the -SO2Cl group via reaction with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.

Reaction Conditions

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) are commonly used chlorosulfonating agents.

- Solvent: Often conducted in inert solvents such as dichloromethane (DCM) or chloroform to moderate reactivity.

- Temperature: Low temperatures (0 °C to room temperature) are maintained to control reaction rate and selectivity.

- Time: Reaction times vary from 1 to several hours depending on scale and reagent concentration.

Typical Procedure

A typical procedure involves dissolving the ethyl thiazole carboxylate in dry DCM, cooling the solution to 0 °C, and slowly adding chlorosulfonic acid dropwise with stirring. The mixture is then allowed to warm to room temperature and stirred until completion, monitored by TLC or HPLC. The reaction mixture is then quenched carefully with ice-cold water or aqueous base to isolate the product.

Purification

The crude chlorosulfonylated product is purified by:

- Extraction with organic solvents (e.g., ethyl acetate).

- Washing with water and brine to remove inorganic impurities.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Crystallization from suitable solvents such as acetone or ethyl acetate to yield analytically pure this compound.

Example from Literature: Sulfonation of Ethyl 2-Aminothiazole-4-Carboxylate

A closely related synthesis involves the sulfonation of ethyl 2-aminothiazole-4-carboxylate to form sulfonyl chlorides:

- Ethyl 2-aminothiazole-4-carboxylate is treated with sodium nitrite and hydrochloric acid at low temperature to form the diazonium salt.

- Sulfur dioxide and chlorine or sulfuryl chloride are introduced to convert the diazonium intermediate to the sulfonyl chloride.

- This method avoids harsh chlorosulfonic acid and can be conducted under milder conditions with good yields and purity.

Analytical Data and Yields

Summary of Preparation Methodology

- Synthesis of ethyl thiazole-3-carboxylate precursor via multi-step cyclization and substitution reactions.

- Chlorosulfonylation of the precursor using chlorosulfonic acid or sulfuryl chloride under controlled low temperature.

- Work-up and purification involving solvent extraction, washing, drying, and recrystallization.

- Characterization by HPLC, melting point, NMR, and IR spectroscopy to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.

Oxidation Reactions: Oxidation of the thiazole ring can lead to the formation of sulfoxide or sulfone derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at room temperature.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Major Products Formed

Substitution Reactions: Sulfonamide or sulfonate derivatives.

Reduction Reactions: Sulfonyl derivatives.

Oxidation Reactions: Sulfoxide or sulfone derivatives.

Scientific Research Applications

Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is a chemical compound with diverse applications in scientific research, primarily due to its reactive chlorosulfonyl group. This group facilitates the formation of covalent bonds with nucleophilic sites in biological molecules, enabling the compound to modify proteins, enzymes, and other biomolecules, which can alter their function and activity.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of complex heterocyclic compounds.

- Biology It is investigated as a biochemical probe because of its reactive chlorosulfonyl group.

- Medicine The compound is explored as a precursor in synthesizing pharmaceutical agents, particularly those with antimicrobial or anticancer properties.

- Industry It is utilized in producing specialty chemicals and advanced materials.

Related Biological Activities

Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate is of interest in medicinal chemistry due to its diverse biological activities.

Antimicrobial Efficacy A study on thiazole derivatives, including this compound, showed comparable activity to standard antibiotics like ampicillin, effectively inhibiting bacterial growth at clinically relevant concentrations.

Synergistic Effects Research suggests that this compound can exhibit synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy and potentially overcoming antibiotic resistance.

Other Biological Activities

- Antifungal Activity Potential antifungal properties against species like Candida albicans.

- Anticancer Potential Preliminary studies suggest anticancer activities through mechanisms involving apoptosis induction in cancer cells.

Antimicrobial Efficacy A study on the antimicrobial efficacy of thiazole derivatives, including this compound, revealed comparable activity to standard antibiotics such as ampicillin. The study measured the MIC values and found that the compound inhibited bacterial growth effectively at concentrations that are clinically relevant.

Mechanism of Action

The mechanism of action of Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is primarily based on its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sulfonamide Derivatives (e.g., Ethyl 1-Methyl-5-{[4-(Pivaloyloxy)Phenyl]Sulfonamido}-1H-Indole-3-Carboxylate)

Structural Features :

- Unlike the thiazole core in the target compound, derivatives like 7a (Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate) incorporate indole or indazole scaffolds .

- The sulfonamide group in 7a is introduced via coupling reactions with 4-(chlorosulfonyl)phenyl pivalate, a reagent analogous to the target compound’s chlorosulfonyl moiety .

Pyrrole Derivative (Ethyl 4-(Chlorosulfonyl)-5-Methyl-1,2-Diphenyl-1H-Pyrrole-3-Carboxylate)

Structural Features :

Thiadiazole Derivative (Ethyl 5-Chloro-1,2,4-Thiadiazole-3-Carboxylate)

Structural Features :

- The thiadiazole core (CAS 1346147-95-2) contains two nitrogen atoms, contrasting with the thiazole’s single nitrogen. This increases electron-deficient character, enhancing electrophilic reactivity .

- Substituent positions differ: chlorine at position 5 (thiadiazole) vs. chlorosulfonyl at position 4 (target compound).

Bioisosteric Replacements (Methyl-Substituted Analogs)

- highlights bioisosteric replacements (e.g., replacing -OH with -CH₃ in quinoline carboxylates), which improve metabolic stability .

- For the target compound, analogous substitutions (e.g., replacing chlorosulfonyl with methyl groups) could modulate solubility and toxicity profiles, though this requires experimental validation .

Biological Activity

Ethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with chlorosulfonic acid. The process is carried out under controlled conditions to ensure the formation of the desired product with high purity. The general procedure includes:

- Dissolving ethyl 2-aminothiazole-4-carboxylate in a solvent such as dichloromethane.

- Adding chlorosulfonic acid dropwise while maintaining low temperatures.

- Stirring the mixture for several hours before quenching with water and extracting the product.

The biological activity of this compound is primarily attributed to its reactive chlorosulfonyl group , which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their functions. The specific molecular targets and pathways depend on the context of its application.

Antimicrobial Properties

This compound has been explored for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit promising antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Table 1: Inhibitory Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4a | S. pneumoniae | 0.008 | |

| 4b | Staphylococcus aureus | 0.03 | |

| 4c | Escherichia coli | 0.06 |

Anticancer Activity

Recent studies have also evaluated the anticancer potential of thiazole derivatives, including this compound. These compounds have shown significant antiproliferative activity against various human cancer cell lines by targeting specific pathways involved in cell growth and division.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| 3a | MCF-7 (Breast Cancer) | 37 | |

| 3b | A549 (Lung Cancer) | 45 | |

| 3c | HCT116 (Colon Cancer) | 50 |

Study on Antimicrobial Activity

In a study published in Chemistry & Biology Interface, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various strains including Bacillus subtilis and Aspergillus niger. The results indicated that certain derivatives exhibited significant activity, with some showing MIC values as low as 0.008 µg/mL against S. pneumoniae .

Study on Anticancer Activity

Another study focused on the antiproliferative effects of substituted thiazoles on human cancer cell lines. The results demonstrated that compounds derived from this compound showed promising GI50 values, indicating their potential as anticancer agents targeting EGFR and mutant BRAF pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.